Sulfuretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cytoprotective Effect against Oxidative Injury

Scientific Field: Biochemistry

Summary of Application: Sulfuretin has been found to have protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative injury.

Methods of Application: The study involved the addition of Sulfuretin before t-BHP treatment, which significantly inhibited cytotoxicity and reactive oxygen species (ROS) production.

Neuroprotective Effect against Parkinson’s Disease

Scientific Field: Neurology

Summary of Application: Sulfuretin has been studied for its protective effect against 1-methyl-4-phenyl pyridinium (MPP+)-induced cell model of Parkinson’s disease in SH-SY5Y cells.

Methods of Application: The study examined the effects of Sulfuretin on MPP±induced neurotoxicity.

Results or Outcomes: Sulfuretin significantly decreased MPP±induced apoptotic cell death, accompanied by a reduction in caspase 3 activity and polyADP-ribose polymerase (PARP) cleavage.

Glycosylation of Sulfuretin

Scientific Field: Pharmaceutical Research

Summary of Application: Sulfuretin glucosides are important sources of innovative drugs.

Methods of Application: The study involved glycosyltransferase (GT)-catalyzed glycodiversification of Sulfuretin.

Results or Outcomes: The study suggests that it is urgent to diversify Sulfuretin glycosides.

Glucosylation of Sulfuretin

Summary of Application: Sulfuretin glucosides are important sources of innovative drugs. Therefore, it is urgent to diversify sulfuretin glycosides.

Methods of Application: The study involved glycosyltransferase (GT)-catalyzed glycodiversification of sulfuretin.

Results or Outcomes: The OcUGT1-assisted glucosylation of sulfuretin yielded ten glycosylated products, including three monoglucosides, five diglucosides and two triglucosides.

Neuroprotective Effect through Akt/GSK3β and ERK Signaling Pathways

Results or Outcomes: Sulfuretin significantly attenuated MPP±induced neurotoxicity through Akt/GSK3β and ERK signaling pathways in SH-SY5Y cells.

Protection of Hepatic Cells

Scientific Field: Hepatology

Summary of Application: Sulfuretin has been found to have protective effects on hepatic cells.

Methods of Application: The study involved the addition of Sulfuretin before treatment, which significantly inhibited cytotoxicity and reactive oxygen species (ROS) production.

Results or Outcomes: Sulfuretin stimulates mitophagy and restores impaired autophagic flux, thus protecting hepatic cells from apoptosis.

Anticancer Effects

Scientific Field: Oncology

Summary of Application: Sulfuretin has been found to have potential anticancer effects.

Methods of Application: The study involved the examination of sulfuretin’s effects on cancer cells.

Results or Outcomes: Sulfuretin was found to induce apoptosis through activation of Fas, Caspase-8, and the mitochondrial death pathway.

Antioxidant Effects

Summary of Application: Sulfuretin is a potent antioxidant that is reported to be beneficial in the treatment of neurodegenerative diseases.

Methods of Application: The study examined the protective effect of sulfuretin against 1-methyl-4-phenyl pyridinium (MPP+)-induced cell model of Parkinson’s disease in SH-SY5Y cells.

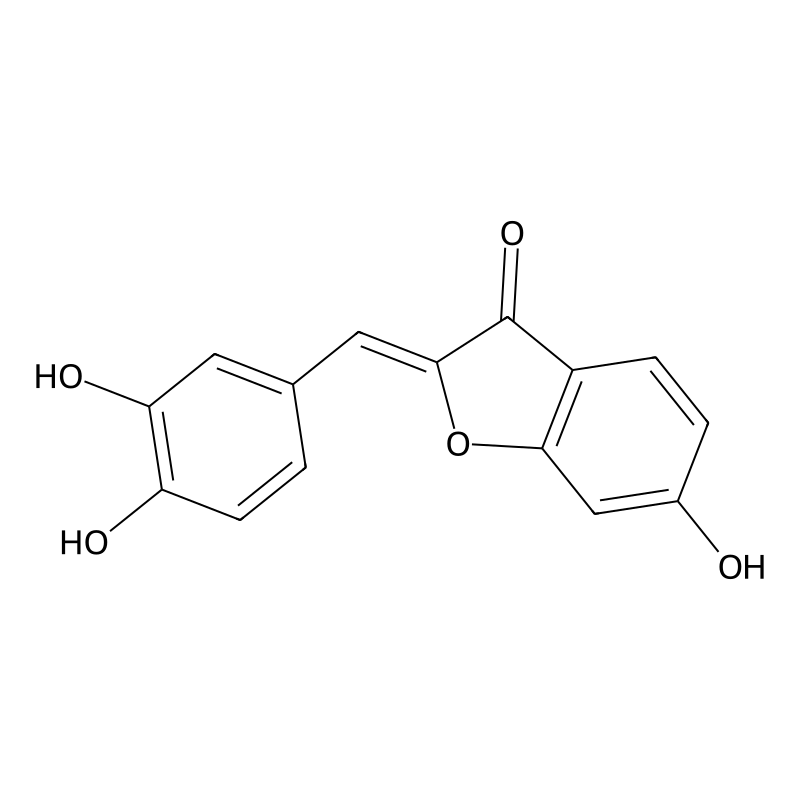

Sulfuretin is a naturally occurring flavonoid, specifically a type of polyphenolic compound, with the chemical formula and the CAS number 120-05-8. It is primarily extracted from the plant Rhus verniciflua, also known as the lacquer tree. This compound is notable for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties. Sulfuretin has garnered attention for its potential therapeutic applications due to its ability to modulate various biochemical pathways in human health.

Research suggests sulfuretin possesses several mechanisms of action with potential health benefits:

- Antioxidant activity: Sulfuretin's structure allows it to scavenge free radicals, reducing oxidative stress in cells [, ].

- Anti-inflammatory activity: Sulfuretin might suppress the NF-κB pathway, a key regulator of inflammation []. Studies indicate it may be useful in researching allergic airway inflammation [].

- Antimicrobial activity: Sulfuretin has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin production, potentially impacting fungal growth [].

Sulfuretin exhibits significant antioxidant activity through various mechanisms. Research indicates that it scavenges hydroperoxyl radicals at a rate approximately 530 times faster than Trolox, a common antioxidant standard. The primary mechanisms of action include:

- Formal Hydrogen Transfer: Involves the transfer of hydrogen atoms from sulfuretin to free radicals.

- Sequential Proton Loss Electron Transfer: A process where protons are sequentially lost before electron transfer occurs.

- Single-Electron Transfer Proton Transfer: A mechanism that combines both single-electron transfer and proton transfer.

- Radical Adduct Formation: Involves the formation of stable adducts with radicals.

Thermodynamic evaluations suggest that the most favorable reactions for sulfuretin occur via the formal hydrogen transfer mechanism at specific hydroxyl groups on the molecule .

Sulfuretin's biological activities are extensive:

- Antioxidant Properties: Its ability to scavenge free radicals contributes to cellular protection against oxidative stress.

- Anti-inflammatory Effects: Studies have shown that sulfuretin can induce the expression of heme oxygenase-1, which plays a critical role in reducing inflammation in macrophages .

- Inhibition of Tyrosinase Activity: Sulfuretin has been found to inhibit mushroom tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents .

- Anti-adipogenic Activity: It suppresses early adipogenesis by inhibiting specific transcription factors, thereby potentially aiding in weight management .

Sulfuretin can be synthesized through various methods, including:

- Extraction from Natural Sources: The primary method involves extracting sulfuretin from Rhus verniciflua using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler flavonoid precursors. Specific reaction conditions and catalysts are tailored to yield sulfuretin efficiently.

The applications of sulfuretin span multiple fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, sulfuretin is explored as a therapeutic agent for diseases related to oxidative stress and inflammation.

- Cosmetics: Its tyrosinase inhibitory activity makes it valuable in skin care products aimed at reducing pigmentation.

- Nutraceuticals: As a dietary supplement, sulfuretin may offer health benefits related to metabolic disorders and skin health.

Research into sulfuretin's interactions with other biological molecules has revealed its potential synergistic effects when combined with other antioxidants or therapeutic agents. For instance, studies indicate that sulfuretin may enhance the efficacy of certain anti-inflammatory drugs by modulating specific signaling pathways involved in inflammation . Additionally, its interactions with proteins involved in oxidative stress responses have been documented, suggesting that it may play a role in cellular defense mechanisms.

Sulfuretin shares structural and functional similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Activities | Unique Features |

|---|---|---|---|

| Quercetin | Antioxidant, anti-inflammatory | More widely studied; broader applications | |

| Kaempferol | Antioxidant, anticancer | Stronger anticancer properties | |

| Rutin | Antioxidant, vascular protective | Higher bioavailability in supplements | |

| Myricetin | Antioxidant, anti-inflammatory | Exhibits unique neuroprotective effects |

Sulfuretin is unique due to its specific extraction from Rhus verniciflua and its potent activity against tyrosinase compared to other flavonoids. Its distinct structural features contribute to its unique biological activities and potential therapeutic applications.

Structural Characterization and Physicochemical Properties

Sulfuretin (IUPAC name: (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one) is a flavonoid belonging to the aurone subclass. Its molecular formula is $$ \text{C}{15}\text{H}{10}\text{O}_{5} $$, with a molecular weight of 270.24 g/mol. Key physicochemical properties include:

The compound’s planar structure features a benzofuranone core with hydroxyl groups at positions 3', 4', and 6, contributing to its antioxidant and metal-chelating properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its (Z)-configuration at the exocyclic double bond.

Botanical Sources and Biosynthetic Pathways

Sulfuretin is widely distributed in plants, particularly within the Anacardiaceae and Asteraceae families. Key botanical sources include:

| Plant Species | Family | Part of Plant | Reference |

|---|---|---|---|

| Rhus verniciflua | Anacardiaceae | Heartwood | |

| Broussonetia papyrifera | Moraceae | Bark, leaves | |

| Bidens tripartita | Asteraceae | Aerial parts | |

| Dahlia pinnata | Asteraceae | Flowers |

Biosynthetic Pathways:

Sulfuretin is derived from the flavonoid pathway via chalcone precursors. In Aspergillus alliaceus, isoliquiritigenin (a chalcone) undergoes cytochrome P450-mediated hydroxylation to form butein, which is subsequently oxidized by catechol oxidase to yield sulfuretin. In plants, similar pathways involve chalcone isomerase and peroxidases, though mechanistic details remain under investigation.

Extraction and Isolation Methodologies

Efficient extraction of sulfuretin requires optimization of solvents and chromatographic techniques:

Extraction Protocols:

Solvent Extraction:

Chromatographic Purification:

- Medium-pressure liquid chromatography (MPLC): Ethyl acetate fractions are subjected to MPLC using silica gel columns eluted with chloroform-methanol gradients, yielding sulfuretin at ≥98% purity.

- High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with acetonitrile-water mobile phases resolve sulfuretin from co-occurring flavonoids (retention time: ~22.5 min).

| Method | Solvent System | Purity Achieved | Reference |

|---|---|---|---|

| Ethanol-water extraction | 80% ethanol, 70°C | Crude extract | |

| MPLC | Chloroform-methanol (9:1) | ≥95% | |

| HPLC | Acetonitrile-water (pH 2.5) | ≥98% |

Structural Confirmation:

Isolated sulfuretin is validated via:

Sulfuretin exerts significant regulatory effects on ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10), a crucial enzyme in amyloid precursor protein processing. Research has demonstrated that sulfuretin specifically increases the levels of immature ADAM10 protein while having no effect on the mature form [4] [5]. This selective modulation occurs through enhanced transcriptional activity mediated by the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor alpha (PPAR-α) signaling pathway [4].

| Parameter | Finding | Reference |

|---|---|---|

| Target Form | Immature ADAM10 protein levels increased | Chen et al. (2020) |

| Transcription Enhancement | Enhanced ADAM10 transcription | Chen et al. (2020) |

| Promoter Region | Nucleotides -444 to -300 region | Chen et al. (2020) |

| Signaling Pathway | RXR/PPAR-α signaling mediated | Chen et al. (2020) |

| Mature Form Effect | No effect on mature ADAM10 | Chen et al. (2020) |

| Downstream Effect | Reduced β-amyloid generation | Chen et al. (2020) |

The mechanism involves sulfuretin-mediated activation of the ADAM10 promoter region, specifically targeting nucleotides -444 to -300 [4]. This transcriptional enhancement is attenuated by silencing or mutation of RXR and by GW6471, a specific PPAR-α inhibitor, confirming the involvement of the RXR/PPAR-α signaling axis [4] [5]. The functional consequence of this modulation is enhanced non-amyloidogenic processing of amyloid precursor protein, leading to reduced β-amyloid peptide generation, which has significant implications for Alzheimer's disease therapeutics [4].

Inhibition of CEMIP Hyaluronidase Function

Sulfuretin demonstrates potent inhibitory activity against CEMIP (cell migration inducing and hyaluronan-binding protein), a hyaluronidase enzyme involved in hyaluronic acid degradation [6]. This inhibition represents a novel therapeutic mechanism with implications for multiple sclerosis and cancer treatment.

| Parameter | Finding | Reference |

|---|---|---|

| Target Enzyme | CEMIP hyaluronidase | Peters et al. (2024) |

| Inhibition Type | Direct enzymatic inhibition | Peters et al. (2024) |

| Cell Types Tested | Tumorigenic cells, oligodendrocyte progenitors | Peters et al. (2024) |

| Functional Outcome | Promoted oligodendrocyte maturation | Peters et al. (2024) |

| Hyaluronic Acid Effect | Prevented hyaluronic acid fragmentation | Peters et al. (2024) |

| Clinical Relevance | Multiple sclerosis and cancer therapy | Peters et al. (2024) |

Sulfuretin effectively blocks CEMIP activity in live cells, including tumorigenic cell lines and primary cultures of oligodendrocyte progenitor cells [6]. The compound prevents the breakdown of high molecular weight hyaluronic acid into smaller fragments, which is crucial for maintaining proper cellular functions [6]. This inhibition has differential dose-dependent and cell type-specific effects on cell survival while not influencing cell proliferation [6].

The therapeutic significance of CEMIP inhibition is particularly evident in demyelinating diseases, where sulfuretin promotes oligodendrocyte maturation in the presence of high molecular weight hyaluronic acid [6]. This activity suggests potential efficacy in treating conditions where CEMIP is chronically elevated, including multiple sclerosis and various cancers [6] [7].

Regulation of Oxidative Stress Pathways

Sulfuretin exhibits exceptional antioxidant properties through multiple mechanisms, primarily involving hydroperoxyl radical scavenging and reactive oxygen species (ROS) reduction. Computational studies have demonstrated that sulfuretin possesses excellent hydroperoxyl radical scavenging activity with a rate constant of 4.75 × 10⁷ M⁻¹s⁻¹ in aqueous solution at physiological pH [8].

| Parameter | Finding | Reference |

|---|---|---|

| Radical Scavenging Rate (water) | k = 4.75 × 10⁷ M⁻¹s⁻¹ | Tran et al. (2021) |

| Radical Scavenging Rate (lipid) | k = 1.79 × 10⁴ M⁻¹s⁻¹ | Tran et al. (2021) |

| Primary Mechanism | Hydroperoxyl radical scavenging | Tran et al. (2021) |

| ROS Reduction | Significant intracellular ROS reduction | Kwon et al. (2014) |

| Mitochondrial Protection | Restored mitochondrial membrane potential | Kwon et al. (2014) |

| Antioxidant Comparison | 530× faster than Trolox in aqueous solution | Tran et al. (2021) |

The antioxidant mechanism operates through single-electron transfer in aqueous environments, with the anionic form of sulfuretin contributing 86.2% to the overall activity [8]. In lipid environments, sulfuretin demonstrates good activity (k = 1.79 × 10⁴ M⁻¹s⁻¹) following the formal hydrogen transfer mechanism [8]. The compound's hydroperoxyl radical scavenging activity is approximately 530 times faster than Trolox and comparable to ascorbic acid and resveratrol in aqueous solutions [8].

Sulfuretin's neuroprotective effects are mediated through its ability to reduce intracellular ROS production and restore mitochondrial membrane potential [9] [10]. The compound significantly attenuates oxidative stress-induced mitochondrial dysfunction and provides protection against neurotoxin-induced neuronal damage through ROS-dependent pathways [9] [10].

Interaction with PPARγ and Adipogenic Factors

Sulfuretin demonstrates potent anti-adipogenic activity through the suppression of key adipogenic transcription factors, particularly peroxisome proliferator-activated receptor gamma (PPARγ) [11] [12]. The compound effectively inhibits both major adipogenic factors including PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and C/EBPβ, as well as minor adipogenic factors such as fatty acid synthase, adiponectin, and sterol regulatory element-binding protein 1c [11] [12].

| Parameter | Finding | Reference |

|---|---|---|

| Primary Target | PPARγ expression suppression | Kim et al. (2017) |

| Secondary Targets | C/EBPα, C/EBPβ downregulation | Kim et al. (2017) |

| Adipogenesis Effect | Potent anti-adipogenic activity | Kim et al. (2017) |

| Lipid Accumulation | Significant reduction in concentration-dependent manner | Kim et al. (2017) |

| Molecular Mechanism | Activating transcription factor 3 (ATF3) upregulation | Kim et al. (2019) |

| Functional Outcome | Prevented obesity and improved insulin sensitivity | Kim et al. (2019) |

Molecular docking studies have revealed that sulfuretin interacts with the ligand-binding pocket of PPARγ through three hydrogen bond interactions with residues lysine-367, glutamine-286, and tyrosine-477 [13]. At a concentration of 12.5 μmol/L, sulfuretin effectively upregulates PPARγ expression, exhibiting comparable potency to established PPARγ agonists at 20 μmol/L [13].

The anti-adipogenic mechanism involves the upregulation of activating transcription factor 3 (ATF3), which is crucial for sulfuretin-mediated suppression of lipogenesis [14]. This pathway is independent of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, as demonstrated in Nrf2 knockout studies [14]. The functional outcome includes prevented obesity development and improved insulin sensitivity in high-fat diet-induced obese mice [14].

Impact on Inflammatory Signaling Cascades

Sulfuretin exerts significant anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. The compound effectively suppresses NF-κB DNA binding activity and prevents the nuclear translocation of p65 and p50 subunits [15] [16].

| Parameter | Finding | Reference |

|---|---|---|

| Primary Pathway | NF-κB pathway inhibition | Song et al. (2010) |

| NF-κB DNA Binding | Significantly reduced DNA binding activity | Song et al. (2010) |

| Nuclear Translocation | Inhibited p65 and p50 nuclear translocation | Song et al. (2010) |

| Inflammatory Mediators | Reduced NO, PGE2, TNF-α, IL-1β production | Song et al. (2010) |

| Cytokine Production | Dose-dependent cytokine suppression | Song et al. (2010) |

| Therapeutic Applications | Allergic airway inflammation, diabetes, cancer | Song et al. (2010) |

The anti-inflammatory mechanism involves the inhibition of inhibitor of kappa B (IκB) kinase beta (IKKβ) phosphorylation, which prevents IκBα degradation and subsequent NF-κB activation [16]. This results in dose-dependent reduction in the production of inflammatory mediators including nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and interleukin-1 beta [16].

Sulfuretin's anti-inflammatory effects extend to multiple disease models, including allergic airway inflammation, type 1 diabetes, and cancer [15] [17]. In pancreatic β-cells, sulfuretin prevents cytokine-induced damage by suppressing NF-κB-dependent inducible nitric oxide synthase expression and nitric oxide production [15]. The compound also demonstrates efficacy in preventing streptozotocin-induced diabetes through NF-κB pathway inhibition [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Pariyar R, Lamichhane R, Jung HJ, Kim SY, Seo J. Sulfuretin Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways. Int J Mol Sci. 2017 Dec 19;18(12). pii: E2753. doi: 10.3390/ijms18122753. PubMed PMID: 29257079; PubMed Central PMCID: PMC5751352.

3: Roh K, Kim S, Kang H, Ku JM, Park KW, Lee S. Sulfuretin has therapeutic activity against acquired lymphedema by reducing adipogenesis. Pharmacol Res. 2017 Jul;121:230-239. doi: 10.1016/j.phrs.2017.05.003. Epub 2017 May 5. PubMed PMID: 28483479.

4: Song NJ, Kwon SM, Kim S, Yoon HJ, Seo CR, Jang B, Chang SH, Ku JM, Lee JS, Park KM, Hong JW, Kim GH, Park KW. Sulfuretin induces osteoblast differentiation through activation of TGF-β signaling. Mol Cell Biochem. 2015 Dec;410(1-2):55-63. doi: 10.1007/s11010-015-2537-5. Epub 2015 Aug 11. PubMed PMID: 26260053.

5: Kwon SH, Ma SX, Hwang JY, Lee SY, Jang CG. Involvement of the Nrf2/HO-1 signaling pathway in sulfuretin-induced protection against amyloid beta25-35 neurotoxicity. Neuroscience. 2015 Sep 24;304:14-28. doi: 10.1016/j.neuroscience.2015.07.030. Epub 2015 Jul 17. PubMed PMID: 26192096.

6: Lee DS, Kim KS, Ko W, Li B, Jeong GS, Jang JH, Oh H, Kim YC. The cytoprotective effect of sulfuretin against tert-butyl hydroperoxide-induced hepatotoxicity through Nrf2/ARE and JNK/ERK MAPK-mediated heme oxygenase-1 expression. Int J Mol Sci. 2014 May 19;15(5):8863-77. doi: 10.3390/ijms15058863. PubMed PMID: 24857917; PubMed Central PMCID: PMC4057764.

7: Kwon SH, Ma SX, Lee SY, Jang CG. Sulfuretin inhibits 6-hydroxydopamine-induced neuronal cell death via reactive oxygen species-dependent mechanisms in human neuroblastoma SH-SY5Y cells. Neurochem Int. 2014 Jul;74:53-64. doi: 10.1016/j.neuint.2014.04.016. Epub 2014 May 4. PubMed PMID: 24801546.